![molecular formula C14H13N7O2S B2976839 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 1903515-95-6](/img/structure/B2976839.png)

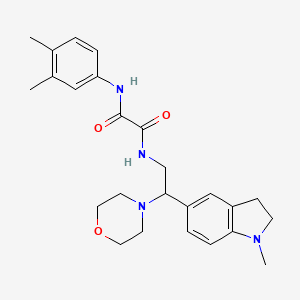

2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

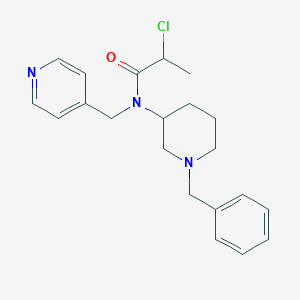

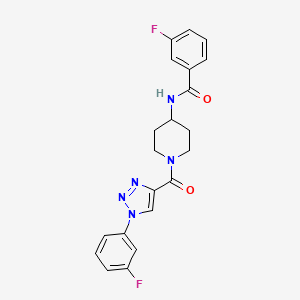

The compound “2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, a pyridazine, and an imidazolidine . These types of compounds are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in biological systems .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi stacking, which can affect the compound’s physical and chemical properties .Chemical Reactions Analysis

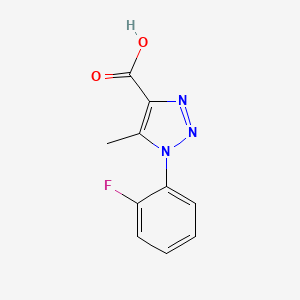

Triazoles, one of the rings present in this compound, are known to undergo a variety of chemical reactions . For example, they can act as ligands in coordination chemistry, forming complexes with various metal ions .Applications De Recherche Scientifique

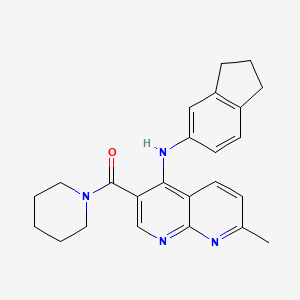

Synthesis and Characterization for Biological Activities

A study highlighted the synthesis of a novel series of heterocyclic compounds, including triazolo[4,3-b]pyridazin-3-yl derivatives, demonstrating potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underlines the importance of such compounds in developing new insecticidal agents, showcasing the diverse biological impacts these molecules can have (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Antimicrobial and Antitumor Applications

Other research efforts have focused on synthesizing thienopyrimidine derivatives, incorporating elements like the triazolo[4,3-b]pyridazine structure, to assess antimicrobial activity. These efforts indicate the compound's relevance in discovering new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006). Moreover, some derivatives have shown significant anticancer activities, suggesting potential applications in cancer research (El-Gendy, Morsy, Allimony, Abdel-Monem, & Abdel-Rahman, 2003).

Role in Synthetic Chemistry and Heterocyclic Synthesis

The utility of similar compounds in the synthesis of imidazo and triazolopyridines, through methods such as desulfurative cyclization, highlights their significance in creating a variety of heterocyclic systems with potential medicinal applications (Ramesha, Sandhya, Kumar, Hiremath, Mantelingu, & Rangappa, 2016). This versatility in synthetic routes opens pathways for designing drugs targeting specific biological functions.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

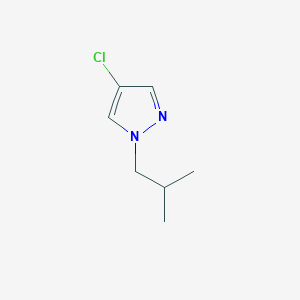

Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Compounds with similar structures have been reported to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to various biological effects.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of this compound.

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .

Propriétés

IUPAC Name |

2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2S/c22-13-15-4-5-20(13)14(23)16-7-12-18-17-11-2-1-10(19-21(11)12)9-3-6-24-8-9/h1-3,6,8H,4-5,7H2,(H,15,22)(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVXQYISKVUSSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)

![1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B2976764.png)

![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B2976779.png)